4,4'-Diamino-2,2'-stilbenedisulfonic acid

Description

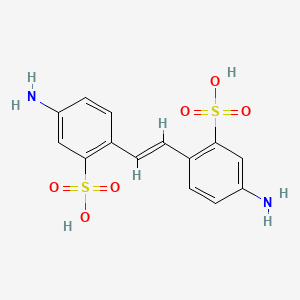

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O6S2/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJHVSOVQBJEBF-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1N)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O6S2 | |

| Record name | 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25394-13-2 (unspecified hydrochloride salt), 7336-20-1 (di-hydrochloride salt) | |

| Record name | 4,4'-Diamino-2,2'-stilbenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60182371 | |

| Record name | 4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4,4'-diamino-2,2'-stilbenedisulfonic acid appears as odorless yellowish microscopic needles or cream-colored powder. pH approximately 4.3 at 30 g/L water (suspension). (NTP, 1992), Dry Powder, Yellow solid; [Merck Index] | |

| Record name | 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amsonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), VERY SLIGHTLY SOL IN WATER, SOL IN ALCOHOL & ETHER | |

| Record name | 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW NEEDLES | |

CAS No. |

81-11-8, 28096-93-7 | |

| Record name | 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-Diamino-2,2'-stilbenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028096937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amsonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Diamino-2,2'-stilbenedisulfonic acid, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-diaminostilbene-2,2'-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H68088WVJL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

greater than 617 °F (NTP, 1992) | |

| Record name | 4,4'-DIAMINO-2,2'-STILBENEDISULFONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

4,4'-Diamino-2,2'-stilbenedisulfonic acid chemical properties and structure

An In-Depth Technical Guide to 4,4'-Diamino-2,2'-stilbenedisulfonic Acid: Chemical Properties, Structure, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (DASA), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the core chemical properties, molecular structure, synthesis protocols, and diverse applications of DASA, grounding all information in established scientific literature.

Introduction and Core Compound Profile

This compound (CAS No. 81-11-8), also known by synonyms such as Amsonic acid and Flavonic acid, is a stilbene derivative of significant industrial importance.[1] Structurally, it is characterized by a trans-stilbene backbone functionalized with two amino groups and two sulfonic acid groups.[2] This unique arrangement of electron-donating amino groups and electron-withdrawing, water-solubilizing sulfonic acid groups dictates its chemical behavior and utility.

Primarily, DASA is a cornerstone intermediate in the synthesis of fluorescent whitening agents (FWAs), also known as optical brighteners, and a variety of direct dyes.[3][4] Its ability to be chemically modified, particularly at the amino groups, allows for the creation of a vast array of derivatives with tailored properties for applications in the textile, paper, and detergent industries.[5] More recently, its inherent fluorescence and chemical reactivity have led to explorations in advanced applications, including the development of chemical sensors and novel materials.[6][7]

Molecular Structure and Elucidation

The structural integrity of DASA is fundamental to its function. The molecule's planarity and conjugated π-electron system are responsible for its characteristic spectroscopic properties.

Chemical Structure

The IUPAC name for DASA is 5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid.[8] The molecule consists of a central ethylene bridge connecting two phenyl rings, each substituted with an amino group and a sulfonic acid group.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of DASA is essential for its handling, formulation, and application development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₄N₂O₆S₂ | [9] |

| Molecular Weight | 370.40 g/mol | [9] |

| Appearance | Light yellow to cream-colored crystalline powder or needles | [3][10] |

| Melting Point | >300 °C | [11] |

| Water Solubility | <0.1 g/100 mL at 23 °C | [10] |

| pKa | -1.58 ± 0.50 (Predicted) | [11] |

| LogP | -1.7 to -1.42 at 25 °C | [3] |

| Vapor Pressure | 1.3 hPa at 25 °C | [3] |

Spectroscopic Profile

Spectroscopic analysis is critical for the identification and quality control of DASA.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated trans-stilbene structure of DASA results in a strong ultraviolet absorption band around 340 nm, which is attributed to a π→π* electronic transition.[12] This absorption of UV radiation is the fundamental first step in its role as a fluorescent whitening agent.

Fluorescence Spectroscopy

Upon excitation with UV light (e.g., at its absorption maximum of ~340 nm), DASA exhibits fluorescence, re-emitting the absorbed energy as visible light. The emission maximum is typically observed in the blue region of the spectrum, around 420 nm.[12]

Infrared (IR) Spectroscopy

The FT-IR spectrum of DASA displays characteristic absorption bands that confirm its key functional groups. Intense S=O stretching vibrations for the sulfonic acid groups are typically observed at approximately 1088 cm⁻¹ and 1185 cm⁻¹. The amine functionalities present characteristic N-H bending modes in the range of 1502-1573 cm⁻¹.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed spectral assignments can vary with the solvent and pH, the ¹H and ¹³C NMR spectra provide a definitive fingerprint of the DASA molecule.

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the two phenyl rings and the vinylic protons of the central ethylene bridge. The chemical shifts of the aromatic protons are influenced by the positions of the amino and sulfonic acid groups.

-

¹³C NMR: The ¹³C NMR spectrum would reveal distinct signals for the different carbon atoms in the aromatic rings and the vinyl carbons.[8][14][15]

Synthesis and Purification

The industrial production of DASA is primarily achieved through the reduction of its dinitro precursor, 4,4'-dinitro-2,2'-stilbenedisulfonic acid.

Synthesis Workflow

Caption: General workflow for the synthesis and purification of DASA.

Experimental Protocol: Catalytic Hydrogenation

This method offers a high-yield and high-purity route to DASA.[16]

Causality: Catalytic hydrogenation is preferred over reduction with iron in many modern processes because it avoids the formation of large amounts of iron sludge, which simplifies product purification and waste disposal. Cobalt catalysts, such as Raney cobalt, have been found to be particularly effective for the selective reduction of the nitro groups without affecting the carbon-carbon double bond of the stilbene backbone.[16]

Methodology:

-

Preparation: In a suitable high-pressure reactor, dissolve an alkali metal salt of 4,4'-dinitrostilbene-2,2'-disulfonic acid in deionized water.

-

Catalyst Addition: Add a catalytic amount of Raney cobalt to the solution.

-

pH Adjustment: Adjust the pH of the aqueous medium to between 6.0 and 8.5. This pH range is critical for the selectivity of the reduction.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 5-150 bars and heat the mixture to a temperature between 70°C and 180°C. Maintain these conditions with vigorous stirring until hydrogen uptake ceases.

-

Work-up: Cool the reactor, vent the excess hydrogen, and filter the reaction mixture to remove the catalyst.

-

Isolation: Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the this compound.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent if necessary. The reported yield for this process is over 95%.[16]

Key Applications and Mechanisms

The primary utility of DASA stems from its role as a versatile chemical intermediate.

Fluorescent Whitening Agents (FWAs)

DASA is the foundational building block for a large class of FWAs used in detergents, textiles, and paper manufacturing.[17]

Mechanism of Action: FWAs function by absorbing invisible ultraviolet (UV) light (typically in the 340-370 nm range) and re-emitting it as visible blue light (in the 420-470 nm range) through fluorescence.[17] This emitted blue light counteracts the natural yellowish cast of many materials, resulting in a brighter, whiter appearance.

Caption: Photophysical mechanism of a stilbene-based fluorescent whitening agent.

The amino groups of DASA are typically reacted with cyanuric chloride and subsequently with various amines to produce complex FWA molecules with improved substantivity to different substrates like cotton or cellulose.

Dye Synthesis

The two primary amino groups on the DASA molecule can be readily diazotized and then coupled with various aromatic compounds to produce a wide range of disazo direct dyes.[14] The sulfonic acid groups enhance the water solubility of these dyes, making them suitable for dyeing cellulosic fibers.

Emerging Research Areas

Recent studies have explored the use of DASA in new technological domains:

-

Heavy Metal Ion Detection: The fluorescence of DASA can be quenched or enhanced in the presence of specific heavy metal ions, making it a candidate for the development of selective fluorescent sensors.[6]

-

Pharmacological Research: DASA has been investigated for its potential biological activities, including anticancer and enzyme inhibition properties.[6][7]

Safety and Handling

DASA is considered to have low toxicity. Carcinogenicity studies conducted by the National Toxicology Program (NTP) in rats and mice showed no evidence of a carcinogenic effect.[18] It is not irritating to the skin or eyes in standard tests.[3] However, as with all chemical powders, it is recommended to handle DASA in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid inhalation and direct contact.[1] Environmentally, DASA is presumed to be of low risk, with a Predicted No-Effect Concentration (PNEC) of 0.32 mg/L.[3]

Conclusion

This compound is a molecule of significant industrial value, underpinned by its unique chemical structure and photophysical properties. Its role as a critical intermediate for fluorescent whitening agents and dyes is well-established, and ongoing research continues to uncover new potential in sensing and pharmacology. This guide has provided a detailed technical overview of its properties, structure, synthesis, and applications to serve as a foundational resource for scientific and industrial professionals.

References

-

PubChem. (n.d.). This compound, (E)-. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Sciforum. (n.d.). SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM 4,4'-DIAMINOSTILBENE-2,2'- DISULFONIC ACID. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). DRUV-Vis spectra of a 4,4′-diamino-2,2′-stilbenedisulfonic acid a, Na2DD b, Zn/AlN c and Zn/Al-DD d. Retrieved January 3, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4,4'-diaminostilbene-2,2'-disulphonic acid. Retrieved January 3, 2026, from [Link]

-

Specialty Chemicals. (n.d.). The Role of Stilbene Derivatives in Modern Material Science: A Focus on Brightening Agents. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). The Photoyellowing of Stilbene-derived Fluorescent Whitening Agents—Mass Spectrometric Characterization of Yellow Photoproducts. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Photophysical and photochemical properties of some triazine–stilbene fluorescent brighteners. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Stilbene optical brightener: (a) absorption spectra; (b) fluorescence spectra. Retrieved January 3, 2026, from [Link]

-

Wikipedia. (n.d.). 4,4′-Diamino-2,2′-stilbenedisulfonic acid. Retrieved January 3, 2026, from [Link]

-

PubMed. (2024). Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques. Retrieved January 3, 2026, from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved January 3, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid.

-

Wikipedia. (n.d.). Optical brightener. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (2024). Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Figure S4. 13 C-NMR spectrum of.... Retrieved January 3, 2026, from [Link]

-

Amerigo Scientific. (n.d.). 4,4′-Diamino-2,2′-stilbenedisulfonic acid (85%). Retrieved January 3, 2026, from [Link]

-

National Toxicology Program. (n.d.). TR-412: this compound Disodium Salt (CASRN 7336-20-1) in F344 Rats and B6C3F1Mice (Feed Stud. Retrieved January 3, 2026, from [Link]

Sources

- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. 4,4′-Diamino-2,2′-stilbenedisulfonic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | 81-11-8 [chemicalbook.com]

- 4. 4,4′-Diamino-2,2′-stilbenedisulfonic acid (85%) - Amerigo Scientific [amerigoscientific.com]

- 5. prepchem.com [prepchem.com]

- 6. Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, (E)- | C14H14N2O6S2 | CID 5284378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4,4′-ジアミノ-2,2′-スチルベンジスルホン酸 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 81-11-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Buy this compound (EVT-302245) | 81-11-8 [evitachem.com]

- 13. This compound(81-11-8) IR Spectrum [m.chemicalbook.com]

- 14. sciforum.net [sciforum.net]

- 15. This compound(81-11-8) MS spectrum [chemicalbook.com]

- 16. US3989743A - Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid - Google Patents [patents.google.com]

- 17. Optical brightener - Wikipedia [en.wikipedia.org]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Synthesis and characterization of 4,4'-Diamino-2,2'-stilbenedisulfonic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 4,4'-Diamino-2,2'-stilbenedisulfonic Acid

Authored by a Senior Application Scientist

Foreword

Welcome to this in-depth technical guide on the synthesis and characterization of this compound (DASDA), a cornerstone intermediate in the chemical industry. This document is designed for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of this versatile molecule. Beyond a mere recitation of protocols, this guide delves into the causality behind experimental choices, ensuring a robust and reproducible scientific endeavor. The methodologies described herein are self-validating, providing a reliable framework for your work. All critical claims and protocols are substantiated with citations to authoritative sources, which are consolidated in a comprehensive reference list.

Introduction to this compound

This compound, also known by synonyms such as Amsonic acid and Flavonic acid, is an organic compound with the chemical formula C₁₄H₁₄N₂O₆S₂.[1][2][3] Structurally, it is a derivative of trans-stilbene, featuring both amino and sulfonic acid functional groups on each of the phenyl rings.[4] This unique arrangement of functional groups imparts valuable properties to the molecule, making it a crucial building block in various industrial applications.

The primary industrial significance of DASDA lies in its role as a key precursor for the production of fluorescent whitening agents (FWAs), also known as optical brightening agents (OBAs).[5] These additives are widely used in laundry detergents, paper, and textiles to enhance their whiteness by absorbing ultraviolet light and re-emitting it as visible blue light.[5][6][7] Furthermore, DASDA serves as an important intermediate in the synthesis of direct dyes.[1][8] More recently, its unique photophysical properties have led to explorations in advanced applications such as fluorescent labeling, chemical sensors, and materials for organic photovoltaics.[6][9]

This guide will provide a detailed exploration of the synthesis and characterization of DASDA, with a focus on practical, field-proven methodologies.

Synthesis of this compound

The most prevalent and industrially significant route for the synthesis of DASDA is the reduction of 4,4'-Dinitro-2,2'-stilbenedisulfonic acid (DNSDA).[4][5] This transformation can be achieved through various reduction methods, each with its own set of advantages and considerations.

Catalytic Hydrogenation of 4,4'-Dinitro-2,2'-stilbenedisulfonic Acid

Catalytic hydrogenation is a widely employed method for the reduction of nitro compounds due to its high efficiency and cleaner reaction profiles compared to stoichiometric reductants.

2.1.1. Underlying Principles

The catalytic hydrogenation of DNSDA involves the use of a metal catalyst, typically from the platinum group or Raney nickel, to facilitate the reaction between hydrogen gas and the nitro groups of the DNSDA molecule. The reaction proceeds through a series of intermediates, ultimately yielding the corresponding amino groups. The choice of catalyst, solvent, temperature, pressure, and pH are critical parameters that influence the reaction rate, yield, and purity of the final product.

2.1.2. Experimental Workflow: Catalytic Hydrogenation

Caption: Workflow for the catalytic hydrogenation of DNSDA to DASDA.

2.1.3. Detailed Protocol: Catalytic Hydrogenation using a Cobalt Catalyst

This protocol is based on a patented method that emphasizes high yield and purity.[10]

Materials and Equipment:

-

4,4'-Dinitro-2,2'-stilbenedisulfonic acid (DNSDA) or its disodium salt

-

Raney cobalt catalyst

-

Deionized water

-

Pressurized hydrogenation reactor (e.g., Parr reactor) equipped with a stirrer, heating mantle, and gas inlet/outlet

-

Filtration apparatus

-

pH meter

Procedure:

-

Preparation of the Reaction Mixture:

-

In a suitable vessel, dissolve the disodium salt of DNSDA in hot deionized water to create a concentrated solution.

-

Prepare a slurry of the Raney cobalt catalyst in a small amount of deionized water.

-

-

Hydrogenation Reaction:

-

Charge the hydrogenation reactor with the DNSDA solution and the catalyst slurry.

-

Seal the reactor and purge it with nitrogen gas to remove any residual air.

-

Pressurize the reactor with hydrogen gas to a pressure of 20-120 bars.[10]

-

Begin stirring and heat the reactor to a temperature of 100-160 °C.[10]

-

Maintain a pH between 6.0 and 8.5 throughout the reaction. This is crucial for maintaining the solubility of the product and preventing catalyst deactivation.[5][10] The pH can be adjusted by bubbling carbon dioxide through the reaction mixture.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

-

Product Isolation:

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

-

Purge the reactor with nitrogen.

-

Filter the hot reaction mixture to remove the catalyst. The catalyst can often be recovered and reused.

-

Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to precipitate the this compound.

-

Collect the precipitated product by filtration.

-

Wash the product with cold deionized water to remove any residual impurities.

-

Dry the purified product in a vacuum oven at a suitable temperature.

-

Bechamp Reduction using Iron Powder

The Bechamp reduction is a classical method for the reduction of aromatic nitro compounds using iron filings in an acidic medium. While it is an older method, it is still referenced and provides a viable, albeit less clean, alternative to catalytic hydrogenation.[4][5]

2.2.1. Underlying Principles

In this reaction, metallic iron acts as the reducing agent, being oxidized to iron(II) and iron(III) ions, while the nitro groups of DNSDA are reduced to amino groups. The reaction is typically carried out in an aqueous acidic solution, with the acid serving to activate the iron and facilitate the reduction process.

2.2.2. Experimental Workflow: Bechamp Reduction

Caption: Workflow for the Bechamp reduction of DNSDA to DASDA.

2.2.3. Detailed Protocol: Bechamp Reduction

Materials and Equipment:

-

4,4'-Dinitro-2,2'-stilbenedisulfonic acid (DNSDA)

-

Iron powder

-

Hydrochloric acid or acetic acid

-

Sodium carbonate

-

Deionized water

-

Round-bottom flask with a reflux condenser and mechanical stirrer

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, prepare a slurry of DNSDA in deionized water.

-

Acidify the slurry with a small amount of hydrochloric or acetic acid.

-

Heat the mixture with stirring.

-

-

Reduction:

-

Gradually add iron powder to the heated slurry. The addition should be controlled to manage the exothermic reaction.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (as monitored by a suitable method like TLC).

-

-

Product Isolation:

-

Cool the reaction mixture slightly and then neutralize it with a solution of sodium carbonate. This will precipitate the iron as iron oxides and hydroxides.

-

Filter the hot mixture to remove the iron sludge.

-

Acidify the filtrate with hydrochloric acid to precipitate the DASDA.

-

Cool the mixture to ensure complete precipitation.

-

Collect the product by filtration, wash with cold water, and dry.

-

Synthesis from p-Nitrotoluene-o-sulfonic Acid

An alternative synthesis route starts from p-nitrotoluene-o-sulfonic acid.[11] This method involves an oxidative coupling of two molecules of the starting material.

2.3.1. Detailed Protocol

Materials:

-

p-Nitrotoluene-o-sulfonic acid

-

Potassium hydroxide

-

Hydrazine hydrate (85%)

-

Diethylene glycol

-

Concentrated hydrochloric acid

Procedure:

-

A solution of potassium hydroxide in a small amount of water is slowly added with stirring to a mixture of p-nitrotoluene-o-sulfonic acid, diethylene glycol, and hydrazine hydrate.[11]

-

The resulting mixture is refluxed for 30 minutes.[11]

-

The condenser is then removed, and the aqueous liquor is evaporated.

-

Refluxing is continued for an additional 2.5 hours.[11]

-

After cooling, the reaction mixture is diluted with water.

-

The diluted mixture is then acidified with warm, concentrated hydrochloric acid to precipitate the pure product, which is then isolated by filtration.[11]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized DASDA. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of DASDA and for monitoring the progress of the synthesis reaction.[8][12] A reverse-phase method is commonly used.

3.1.1. HPLC Protocol

Instrumentation:

-

HPLC system with a UV detector

-

Reverse-phase C18 column

Mobile Phase:

-

A mixture of acetonitrile and water, with a small amount of phosphoric acid or formic acid for pH control and improved peak shape.[2][12]

Procedure:

-

Prepare a standard solution of known concentration of a DASDA reference standard.

-

Prepare a sample of the synthesized DASDA by dissolving it in the mobile phase or a suitable solvent.

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the elution profile at a suitable wavelength (determined from the UV-Vis spectrum).

-

The purity of the synthesized product can be determined by comparing the peak area of the main component to the total area of all peaks. The identity can be confirmed by comparing the retention time with that of the reference standard.

Spectroscopic Characterization

3.2.1. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for confirming the presence of the stilbene chromophore and can be used for quantitative analysis. The conjugated system in DASDA results in characteristic absorption bands in the UV region.[9][13]

Procedure:

-

Prepare a dilute solution of DASDA in a suitable solvent (e.g., water or methanol).

-

Record the UV-Vis spectrum over a range of approximately 200-400 nm.

-

The spectrum should exhibit absorption maxima characteristic of the stilbene-disulfonic acid structure.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the DASDA molecule.[8][14]

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretching (amino group) |

| 1620-1580 | C=C stretching (aromatic and vinyl) |

| 1200-1150 | S=O stretching (sulfonic acid) |

| 1050-1000 | S-O stretching (sulfonic acid) |

Procedure:

-

Prepare a sample for IR analysis, typically as a KBr pellet or using an ATR accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Compare the obtained spectrum with a reference spectrum or interpret the characteristic absorption bands to confirm the presence of the expected functional groups.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure of DASDA.[8][15]

Procedure:

-

Dissolve the DASDA sample in a suitable deuterated solvent (e.g., D₂O with a small amount of NaOD to aid dissolution).

-

Acquire ¹H and ¹³C NMR spectra.

-

The ¹H NMR spectrum will show signals corresponding to the aromatic and vinylic protons, while the ¹³C NMR spectrum will show signals for all the unique carbon atoms in the molecule. The chemical shifts and coupling patterns can be used to confirm the structure.

Physical and Chemical Properties

A summary of the key physical and chemical properties of DASDA is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₄N₂O₆S₂[1][3] |

| Molecular Weight | 370.4 g/mol [1][3] |

| Appearance | Yellowish powder or microscopic needles[1][6] |

| Melting Point | >300 °C[3][6] |

| Solubility | Sparingly soluble in water[1][6] |

| Stability | Stable under normal conditions[1][3] |

| Incompatibilities | Strong oxidizing agents, iron[1][3] |

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.[16][17][18]

-

Hazards: Causes skin and serious eye irritation.[16][17] May cause respiratory irritation.[16][17] Harmful if swallowed, in contact with skin, or if inhaled.[16][17]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[16][17] In case of insufficient ventilation, wear suitable respiratory equipment.

-

Handling: Avoid contact with skin, eyes, and clothing.[18] Do not breathe dust.[19] Use only in a well-ventilated area. Wash hands thoroughly after handling.[16][17]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[16][19] Keep away from incompatible materials such as strong oxidizing agents.[16]

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.[16][17][18][19][20]

Conclusion

This guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed protocols for both catalytic hydrogenation and Bechamp reduction offer practical approaches for its preparation, while the outlined characterization techniques provide the necessary tools for verifying the identity and purity of the synthesized product. A thorough understanding of the underlying principles and adherence to safety protocols are paramount for the successful and safe handling of this important chemical intermediate. The continued importance of DASDA in industrial applications and its emerging role in new technologies underscore the value of a robust and well-documented scientific foundation for its synthesis and characterization.

References

-

Synthesis of 4,4'-diaminostilbene-2,2'-disulphonic acid - PrepChem.com. (n.d.). Retrieved from [Link]

-

Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]

-

This compound | SIELC Technologies. (2018, February 16). Retrieved from [Link]

-

Material Safety Data Sheet - Cole-Parmer. (n.d.). Retrieved from [Link]

-

4,4′-Diamino-2,2′-stilbenedisulfonic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

SYNTHESIS AND IN VIVO IMAGISTIC SKIN EVALUATION OF A NEW DISAZO DYE DERIVED FROM 4,4'-DIAMINOSTILBENE-2,2'- DISULFONIC ACID - Sciforum. (n.d.). Retrieved from [Link]

- Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid - Google Patents. (n.d.).

-

This compound, (E)- | C14H14N2O6S2 | CID 5284378 - PubChem. (n.d.). Retrieved from [Link]

-

Determination of 4,4'-diaminestilbene-2,2'-sulphonic acid by high performance liquid chromatography. | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

-

DIAMINO-4,4'-STILBENEDISULFONIC ACID CAS N°: 81-11-8 - OECD. (n.d.). Retrieved from [Link]

- Production of 4,4'-diaminostilbene-2,2'-disulfonic acid or its salt - Google Patents. (n.d.).

-

Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques - PubMed. (2024, July 14). Retrieved from [Link]

- Process for the preparation of a derivative of 4,4'-diamino-stilbene-disulfonic acid- (2,2 '). - Google Patents. (n.d.).

-

(PDF) Reduction of 4,4'-Dinitrostilbene-2,2'-disulfonic Acid with Hydrogen on Raney Nickel. (2002, March). Retrieved from [Link]

-

Method for preparing DSD (4,4'-Diamino 2,2'-Stilbene Disulphonic) acid by hydrogenating and reducing disodium dinitrosalicylate (DNS) at high temperature - Patsnap Eureka. (n.d.). Retrieved from [Link]

-

This compound, (E)- - gsrs. (n.d.). Retrieved from [Link]

-

Separation of 1,4-Benzenedisulfonic acid, 2,5-diamino- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]

-

DRUV-Vis spectra of a 4,4′-diamino-2,2′-stilbenedisulfonic acid a,... - ResearchGate. (n.d.). Retrieved from [Link]

-

INFRARED REFERENCE SPECTRA - PMDA. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | 81-11-8 [chemicalbook.com]

- 2. 4,4’-Diamino-2,2’-stilbenedisulfonic acid | SIELC Technologies [sielc.com]

- 3. 81-11-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4,4′-Diamino-2,2′-stilbenedisulfonic acid - Wikipedia [en.wikipedia.org]

- 5. DSD Acid Supplier|this compound [benchchem.com]

- 6. Buy this compound | 81-11-8 [smolecule.com]

- 7. Buy this compound (EVT-302245) | 81-11-8 [evitachem.com]

- 8. sciforum.net [sciforum.net]

- 9. Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US3989743A - Process for the preparation of 4,4'-diaminostilbene-2,2'-disulphonic acid - Google Patents [patents.google.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Separation of 4,4’-Diamino-2,2’-stilbenedisulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound(81-11-8) IR Spectrum [chemicalbook.com]

- 15. This compound, (E)- | C14H14N2O6S2 | CID 5284378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. echemi.com [echemi.com]

The Dance of Light and Matter: An In-depth Technical Guide to the Photophysical and Photochemical Properties of Stilbene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Allure of the Stilbene Scaffold

Stilbene (1,2-diphenylethylene), a seemingly simple hydrocarbon, and its vast family of derivatives have captivated chemists and biologists for decades. This enduring interest stems from their remarkable ability to interact with light, leading to a cascade of fascinating and useful photophysical and photochemical events. These molecules form the backbone of numerous natural products, including the well-known antioxidant resveratrol, and synthetic compounds with applications ranging from fluorescent probes and molecular switches to potential therapeutic agents. The defining characteristic of the stilbene scaffold is the ethylenic bridge connecting two phenyl rings, which allows for E/Z (trans/cis) isomerization—a process that lies at the heart of their rich photochemistry.

This technical guide, designed for researchers, scientists, and drug development professionals, delves into the core principles governing the behavior of stilbene derivatives upon photoexcitation. By understanding the intricate interplay of molecular structure, environmental factors, and light, we can harness the unique properties of these compounds for a myriad of applications in biomedical research and materials science. We will explore the fundamental photophysical and photochemical processes, the factors that modulate them, the experimental techniques used for their characterization, and their applications, providing a comprehensive resource for both seasoned investigators and newcomers to the field.

Fundamental Photophysical and Photochemical Processes

Upon absorption of a photon, a stilbene derivative is promoted to an electronically excited state. The fate of this excited molecule is determined by a competition between several radiative and non-radiative decay pathways, as illustrated by the Jablonski diagram.

A Glimpse into the Excited State: The Jablonski Diagram

The Jablonski diagram provides a schematic representation of the electronic and vibrational energy levels of a molecule and the transitions between them. For stilbene, the key players are the ground electronic state (S₀), the first excited singlet state (S₁), and the first triplet state (T₁).

Caption: Key photochemical reaction pathways of stilbene.

The Glow of Discovery: Fluorescence

While photoisomerization is often the dominant decay pathway for the excited singlet state of stilbene, many derivatives exhibit significant fluorescence. Fluorescence is the emission of a photon from the S₁ state as it returns to the S₀ state. The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. The fluorescence properties of stilbene derivatives are highly sensitive to their molecular structure and environment, making them valuable as fluorescent probes.

Factors Influencing Photophysical and Photochemical Behavior

The delicate balance between isomerization, photocyclization, and fluorescence can be finely tuned by modifying the chemical structure of the stilbene core and by altering the surrounding environment.

The Role of Substituents

The introduction of substituents onto the phenyl rings can dramatically alter the photophysical and photochemical properties of stilbene derivatives.

-

Electron-donating and electron-withdrawing groups: The presence of electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) and electron-withdrawing groups (e.g., -CN, -NO₂) can lead to the formation of a charge-transfer excited state, which can significantly impact the fluorescence quantum yield and Stokes shift.

-

Steric hindrance: Bulky substituents can sterically hinder the rotation around the central double bond, thereby decreasing the efficiency of photoisomerization and often leading to an increase in fluorescence quantum yield.

Environmental Effects

The surrounding medium plays a crucial role in dictating the fate of the excited stilbene molecule.

-

Solvent polarity: The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra (solvatochromism). For derivatives with a significant charge-transfer character in the excited state, increasing solvent polarity can stabilize the excited state, often resulting in a red-shift of the fluorescence emission.

-

Solvent viscosity: An increase in solvent viscosity can impede the large-amplitude motions required for photoisomerization, leading to a decrease in the isomerization quantum yield and a corresponding increase in the fluorescence quantum yield.

-

Temperature: Temperature can also affect the rates of isomerization and other non-radiative decay processes. Generally, an increase in temperature provides more thermal energy to overcome the activation barrier for isomerization, leading to a decrease in fluorescence quantum yield.

Experimental Methodologies for Characterization

A comprehensive understanding of the photophysical and photochemical properties of stilbene derivatives requires a combination of spectroscopic and analytical techniques.

Workflow for Photophysical and Photochemical Characterization

Caption: A general experimental workflow for characterizing stilbene derivatives.

UV-Vis Absorption and Fluorescence Spectroscopy

Principle: UV-Vis absorption spectroscopy measures the wavelengths of light absorbed by a molecule, providing information about its electronic transitions. Fluorescence spectroscopy measures the emission spectrum of a molecule after it has been excited by light of a specific wavelength.

Experimental Protocol:

-

Sample Preparation: Prepare dilute solutions of the stilbene derivative in spectroscopic-grade solvents. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements.

-

UV-Vis Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λₘₐₓ).

-

Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its λₘₐₓ and record the emission spectrum to determine the wavelength of maximum emission (λₑₘ).

Determination of Fluorescence Quantum Yield (Φf)

Principle: The fluorescence quantum yield is often determined using a relative method, by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Experimental Protocol:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ is a common standard.

-

Absorbance Measurements: Prepare a series of solutions of both the sample and the standard of varying concentrations and measure their absorbance at the excitation wavelength. The absorbance values should be kept below 0.1.

-

Fluorescence Measurements: Record the fluorescence emission spectra for all solutions and integrate the area under the emission curves.

-

Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (m_sample / m_std) * (n_sample² / n_std²)

where m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

Quantitative Data for Selected Stilbene Derivatives

The following table summarizes the photophysical properties of trans-stilbene and some of its derivatives to illustrate the effects of substitution and solvent.

| Compound | Solvent | λₐbs (nm) | λₑₘ (nm) | Φf | Reference |

| trans-Stilbene | n-Hexane | 294 | ~350 | 0.044 | |

| trans-Stilbene | 95% Ethanol | 295.5 | - | - | |

| trans-Stilbene | Glycerol | - | - | 0.15 | |

| Methoxy-trans-stilbene derivative (MTS-4) | Solid State | - | - | 0.69 | |

| Methoxy-trans-stilbene derivative (MTS-3) | Solid State | - | - | 0.07 |

Applications in Drug Development and Beyond

The unique photophysical and photochemical properties of stilbene derivatives have led to their exploration in a wide range of applications.

-

Fluorescent Probes: Their sensitivity to the local environment makes them excellent candidates for fluorescent probes to study biological systems, such as monitoring changes in viscosity or polarity within cells.

-

Photoswitches: The reversible photoisomerization of stilbenes allows them to act as molecular switches, where their properties can be controlled by light. This has potential applications in drug delivery, where a therapeutic agent could be activated at a specific site using light.

-

Therapeutic Agents: Many stilbene derivatives, most notably resveratrol, exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Understanding their photochemical behavior is crucial for the development of stable and effective drug candidates.

Conclusion

The photophysical and photochemical properties of stilbene derivatives are a rich and complex field of study with significant implications for both fundamental science and practical applications. The interplay between photoisomerization, photocyclization, and fluorescence, and the ability to tune these processes through chemical modification and environmental control, provides a powerful toolkit for the design of novel functional molecules. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is paramount for harnessing the full potential of the versatile stilbene scaffold. This guide has provided a comprehensive overview of the core concepts, experimental methodologies, and applications, serving as a foundation for further exploration and innovation in this exciting area of research.

References

-

Different timescales during ultrafast stilbene isomerisation in the gas and liquid phases revealed using time-resolved photoelectron spectroscopy. PMC. Available at: [Link]

-

Stabilising fleeting intermediates of stilbene photocyclization with amino-borane functionalisation: the rare isolation of persistent dihydrophenanthrenes and their H-shift isomers. RSC Publishing - The Royal Society of Chemistry. Available at: [Link]

-

Dynamics of the photocyclization of cis-stilbene to dihydrophenanthrene. ResearchGate. Available at: [Link]

-

of the excited-state dynamics of cis-stilbene Schematic representation... ResearchGate. Available at: [Link]

-

Sensitivity Analysis in Photodynamics: How Does the Electronic Structure Control cis-Stilbene Photodynamics? | Journal of Chemical Theory and Computation. ACS Publications. Available at: [Link]

-

Dynamics of the photocyclization of cis-stilbene to dihydrophenanthrene. ResearchGate. Available at: [Link]

-

Photocyclization of stilbenes and stilbenoids. Research Trends. Available at: [Link]

-

Density functional studies of the ground- and excited-state potential-energy curves of stilbene cis-trans isomerization. PubMed. Available at: [Link]

-

Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. PMC. Available at: [Link]

-

Qualitative potential energy surfaces illustrating the relative quantum... | Download Scientific Diagram. ResearchGate. Available at: [Link]

-

Mechanism of the direct trans→cis photoisomerization of stilbene. Part 1.—Potential energy surfaces of the lowest excited states. RSC Publishing. Available at: [Link]

-

Schematic one-dimensional plot of potential energy surfaces of... | Download Scientific Diagram. ResearchGate. Available at: [Link]

-

Chapter6:Stilbene photo-physical properties. AMS Tesi di Dottorato. Available at: [Link]

-

Yields of Stilbene in Glycerol at Various Temperatures Fluorescence and Trans -f Cis Isomerization Quantum. ResearchGate. Available at: [Link]

-

Excited-state Behavior of Trans and Cis Isomers of Stilbene and Stiff Stilbene: A TD-DFT Study. PubMed. Available at: [Link]

-

Basic chemical and physical data of stilbene derivatives. ResearchGate. Available at: [Link]

-

trans-Stilbene. OMLC. Available at: [Link]

-

Excited-State Behavior of trans and cis Isomers of Stilbene and Stiff Stilbene: A TD-DFT Study | Request PDF. ResearchGate. Available at: [Link]

-

Synthesis, Crystal, Absorption and Fluorescence Spectroscopy of Nitro-Stilbene Derivatives with Benzophenones. ResearchGate. Available at: [Link]

-

Stilbene-Based Two-Photon Thermo- Solvatochromic Fluorescence Probes with Large Two-Photon Absorption Cross Sections and Two- Photon Triple Fluorescence: Detection of Solvent Polarities, Viscosities, and Temperature. American Journal of Biomedical Science and Research. Available at: [Link]

-

Jablonski diagram. Wikipedia. Available at: [Link]

-

Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis. PMC. Available at: [Link]

-

Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties Pelin Ulukan,a Saron Catak and Erda. ChemRxiv. Available at: [Link]

-

Photoisomerization of stilbene in low viscosity solvents: Comparison of isolated and solvated molecules. American Institute of Physics. Available at: [Link]

-

Ultraviolet Spectra of Stilbene, p‐Monohalogen Stilbenes, and Azobenzene and the trans to cis Photoisomerization Process | Semantic Scholar. Semantic Scholar. Available at: [Link]

-

Ultraviolet Spectra of Stilbene, p-Monohalogen Stilbenes, and Azobenzene and the trans to cis Photoisomerization Process* t. AIP Publishing. Available at: [Link]

- Ultrafast photoisomerization of stilbenes a, Photoisomerization reaction of stilbene between the cis and trans isomers. b, Schematic illustration of the PESs of the S0 and S1 states of stilbene and dmSB along the isomerization coordinate. Flu, fluorescence. c, Two-dimensional plot of the time-resolved absorption data of trans- and cis-dmSB in acetonitrile. d, Time-resolved absorption (Tr. abs.) spectra at the selected delay times.

Solubility and Stability of 4,4'-Diamino-2,2'-stilbenedisulfonic Acid: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core Characteristics of a Versatile Intermediate

4,4'-Diamino-2,2'-stilbenedisulfonic acid (CAS No. 81-11-8), often referred to as DSD acid or Amsonic acid, is a pivotal organic intermediate.[1][2] Its molecular structure, featuring a rigid trans-stilbene backbone functionalized with both primary aromatic amine and sulfonic acid groups, bestows upon it a unique combination of properties.[3] While its primary industrial application lies in the synthesis of fluorescent whitening agents for detergents, paper, and textiles, its distinct chemical characteristics merit a closer examination for broader research and development applications, including the development of chemical sensors and as a component in catalysts.[1][4][5]

This guide provides an in-depth analysis of two critical physicochemical parameters of DSD acid: solubility and stability. A thorough understanding of these properties is fundamental for its effective handling, formulation, and application in any scientific endeavor. We will move beyond a simple recitation of data, exploring the underlying chemical principles that govern its behavior in various environments and providing field-proven protocols for its characterization.

Compound Identification:

-

IUPAC Name: 5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonic acid[6]

-

CAS Number: 81-11-8[7]

Part 1: The Solubility Profile of this compound

The solubility of DSD acid is a complex characteristic, heavily dictated by the interplay of its functional groups with the solvent environment, particularly pH. The molecule's architecture, containing two strongly acidic sulfonic acid groups (pKa₁ ≈ -1.58) and two weakly basic amino groups (pKa₂ ≈ 3.2, pKa₃ ≈ 4.1), allows it to exist as a zwitterion near physiological pH.[8] This dual nature is the key to understanding the often-conflicting solubility data reported in the literature.

Qualitative and Quantitative Solubility Overview

Appearing as a light yellow to cream-colored crystalline powder or microscopic needles, DSD acid's solubility is not straightforward.[1][4][7][9] While some sources describe it as a water-soluble solid[3], this is highly conditional. In neutral water at ambient temperature, its solubility is very low.[1][4][7][9][10] However, its solubility markedly increases in alkaline solutions, where the sulfonic acid groups are deprotonated, forming a soluble salt.[4] It is also reported to be soluble in alcohol and ether.[4][11]

The causality for this behavior lies in its molecular structure. The large, nonpolar stilbene core inherently limits aqueous solubility. However, the highly polar sulfonic acid and amino groups can engage in strong hydrogen bonding and ion-dipole interactions with polar solvents. The protonation state of these groups, governed by the solution's pH, determines the dominant intermolecular forces and, consequently, the extent of solvation.

Table 1: Summary of Solubility Data for this compound

| Solvent | Temperature | Reported Solubility | Citation(s) |

| Water | 23 °C | < 0.1 g/100 mL | [1][4][7] |

| Water | 73 °F | < 1 mg/mL | [8] |

| Aqueous Base | - | Slightly Soluble / Soluble | [2][4][9] |

| Alcohol | - | Soluble | [4][11] |

| Ether | - | Soluble | [11] |

Experimental Protocol: pH-Dependent Aqueous Solubility Determination

This protocol outlines the equilibrium shake-flask method, adapted to account for the critical influence of pH. This method is designed to be a self-validating system by ensuring that true equilibrium is reached and accurately measured.

Objective: To determine the aqueous solubility of DSD acid at a specific pH and temperature.

Methodology:

-

Preparation of Buffered Solutions: Prepare a series of buffers at desired pH values (e.g., pH 2, 4, 7, 9, 12) using standard buffer systems to ensure pH stability throughout the experiment.

-

Addition of Excess Solute: To a series of glass vials, add a precisely weighed amount of DSD acid to a known volume of each buffer solution. The amount added must be sufficient to ensure a visible excess of undissolved solid remains after equilibration, confirming saturation.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath (e.g., 25°C). Agitate the suspensions for a predetermined period (e.g., 24 to 48 hours). This duration is critical to ensure that the system reaches thermodynamic equilibrium between the dissolved and undissolved states. Preliminary kinetic studies can validate the minimum time required.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) for the excess solid to settle. Subsequently, withdraw a clear aliquot of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to prevent the transfer of any particulate matter. This step is crucial for accuracy.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of dissolved DSD acid using a validated, stability-indicating HPLC-UV method.

-

pH Verification: Measure the pH of the remaining supernatant in each vial to confirm that it has not deviated significantly from the initial buffer pH. A significant change would indicate that the buffering capacity was insufficient for the amount of acidic/basic compound dissolved.

Caption: Workflow for pH-dependent solubility determination.

Part 2: The Stability Profile of this compound

DSD acid exhibits robust thermal stability but is susceptible to specific environmental factors, particularly light. Understanding its degradation pathways is essential for defining appropriate storage conditions and predicting its behavior in various formulations.

General Stability and Incompatibilities

Under normal storage conditions—kept in a dark place, under an inert atmosphere, and at room temperature—DSD acid is considered stable.[2][4][9][12] It is, however, incompatible with strong oxidizing agents and iron.[2][4][7][9][10] The incompatibility with iron is a critical handling parameter, as contact can lead to degradation or discoloration.

-

Thermal Stability: DSD acid has a very high melting point, consistently reported as exceeding 300°C, indicating significant thermal stability.[1][8] Thermogravimetric analysis (TGA) provides a more detailed picture, showing an initial mass loss corresponding to dehydration below 200°C, followed by the primary decomposition between 260-330°C, which involves the elimination of the sulfonic acid groups.[8] The core stilbene structure degrades at temperatures above 400°C.[8]

-

Hydrolytic Stability: The compound is stable in aqueous solutions across a range of pH values. Studies conducted according to OECD Test Guideline 111 show it to be stable at pH 4, 7, and 9 when stored at 25°C.[13] This indicates a low susceptibility to hydrolysis under typical acidic, neutral, and alkaline conditions.

-

Photostability: As a stilbene derivative used in optical brighteners, DSD acid inherently absorbs UV light.[1][8] This absorption can lead to photodegradation.[13] The rate and products of this degradation can be influenced by other components in a formulation. For instance, L-histidine has been shown to accelerate the photo-discoloration of DSD-based fluorescent agents on cotton fabrics.[14]

Table 2: Summary of Stability Data for this compound

| Parameter | Observation | Citation(s) |

| Storage | Stable under normal conditions; store in a dark place. | [2][4][9][12] |

| Melting Point | >300 °C | [1][8] |

| Thermal Decomposition | Begins >260 °C (sulfonic groups), >400 °C (stilbene core). | [8] |

| Hydrolytic Stability | Stable at pH 4, 7, and 9 (25°C). | [13] |

| Photostability | Absorbs UV light and is susceptible to photodegradation. | [13] |

| Incompatibilities | Strong oxidizing agents, iron. | [2][4][7][9][10] |

Experimental Protocol: Forced Degradation (Stress Testing)

This protocol is based on ICH guidelines and is designed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.

Objective: To assess the stability of DSD acid under accelerated or stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of DSD acid in a suitable solvent (e.g., a water/methanol mixture) at a known concentration (e.g., 1 mg/mL).

-

Acid/Base Hydrolysis:

-

Acid: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 24 hours).

-

Base: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified time (e.g., 8 hours).

-

For both conditions, withdraw samples at intermediate time points, neutralize them, dilute to a target concentration, and analyze. The choice of acid/base strength and temperature is to accelerate degradation to a detectable level (typically 5-20%) without causing complete decomposition.

-

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂). Store at room temperature, protected from light, for a specified time (e.g., 12 hours). This mimics potential oxidation.

-

Thermal Degradation: Store a known quantity of the solid DSD acid in an oven at an elevated temperature (e.g., 80°C) for an extended period (e.g., 48 hours). A control sample is kept at ambient temperature.

-

Photolytic Degradation: Expose a solution of DSD acid to a controlled light source that provides both UV and visible output (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light while being kept in the same chamber.

-

Analysis: All samples (stressed and control) are analyzed by a validated stability-indicating HPLC method. The method must be capable of separating the intact DSD acid peak from all potential degradation product peaks, ensuring accurate quantification of the parent compound and detection of impurities.

Caption: Workflow for a forced degradation (stress testing) study.

Conclusion and Recommendations

This compound is a compound of significant industrial and research interest. Its utility is, however, intrinsically linked to a nuanced understanding of its physicochemical properties.

-

On Solubility: The solubility of DSD acid is not a fixed value but a pH-dependent property. It is poorly soluble in neutral water but readily dissolves in alkaline media. Researchers must therefore consider and control the pH of their solvent systems to achieve desired concentrations and avoid precipitation. For formulation development, leveraging its salt form is a viable strategy to enhance aqueous solubility.

-

On Stability: DSD acid is a thermally robust molecule, stable to over 260°C. It is also resistant to hydrolysis across a practical pH range. The primary stability concern is its susceptibility to photodegradation, a direct consequence of the UV-absorbing stilbene chromophore.

Recommendations for Handling and Storage:

-

Storage: Store in well-sealed containers in a cool, dry, and dark place. An inert atmosphere is recommended for long-term storage.

-

Handling: Avoid contact with iron and strong oxidizing agents. When preparing aqueous solutions, consider using buffered or alkaline systems to ensure complete dissolution. For applications sensitive to degradation, all work should be performed with protection from light.

By adhering to these principles and employing the robust characterization protocols detailed herein, researchers, scientists, and drug development professionals can confidently and effectively utilize this compound in their work.

References

- EvitaChem. (n.d.). Buy this compound (EVT-302245).

- Benchchem. (n.d.). Application Notes and Protocols for Compound Stability Testing.

-

Wikipedia. (n.d.). 4,4′-Diamino-2,2′-stilbenedisulfonic acid. Retrieved from [Link]

-

PubChem. (n.d.). This compound, (E)-. Retrieved from [Link]

-

ResearchGate. (n.d.). The structures of 4,4'-diamino-stilbene-2,2'-disulfonic acid-based.... Retrieved from [Link]

- UNEP Publications. (n.d.). DIAMINO-4,4'-STILBENEDISULFONIC ACID CAS N°: 81-11-8.

-

European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

- General test (Ferric chloride test). (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.).

-

Pharmaguideline. (2012, October 8). Guidelines for Pharmaceutical Stability Study. Retrieved from [Link]

-

Sri Indu Institute of Pharmacy. (n.d.). GUIDELINES FOR THE STABILITY TESTING OF PHARMACEUTICALS. Retrieved from [Link]

-

National Toxicology Program. (n.d.). TR-412: this compound Disodium Salt (CASRN 7336-20-1) in F344 Rats and B6C3F1Mice (Feed Stud. Retrieved from [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

- SAFETY DATA SHEET. (n.d.). 2 - SAFETY DATA SHEET.

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

PubMed. (2024, July 14). Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques. Retrieved from [Link]

Sources

- 1. Buy this compound | 81-11-8 [smolecule.com]

- 2. 81-11-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4,4′-Diamino-2,2′-stilbenedisulfonic acid - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. DSD Acid Supplier|this compound [benchchem.com]

- 6. This compound, (E)- | C14H14N2O6S2 | CID 5284378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 81-11-8 [chemicalbook.com]

- 8. Buy this compound (EVT-302245) | 81-11-8 [evitachem.com]

- 9. This compound CAS#: 81-11-8 [m.chemicalbook.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. 4,4'-Diaminostilbene-2,2'-disulfonic Acid | 81-11-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to 4,4'-Diamino-2,2'-stilbenedisulfonic Acid (Amsonic Acid)

Executive Summary